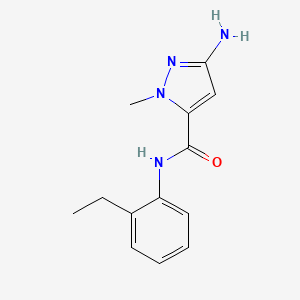![molecular formula C20H25NO3 B2443420 1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one CAS No. 1022427-22-0](/img/structure/B2443420.png)
1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,4-Dimethoxyphenethylamine is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxyphenethylamine is approximately planar with an r.m.s. deviation of 0.1237Å . In the crystal, intermolecular C—H⋯O hydrogen bonds connect the molecules into a two-dimensional network structure with an R22 (12) graph-set motif .
Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dimethoxyphenethylamine is 180.2005 g/mol . It is a member of acetophenones and a dimethoxybenzene .
Applications De Recherche Scientifique
- Significance : Understanding its photochromic behavior can lead to novel materials for optical devices and controlled drug release systems .
- Significance : Insights into this conformational change can inform drug design and molecular switches .
Photochromism and Light-Induced Switching
Singlet Oxygen Sensitization
Conformational Switching
Organic Synthesis
Chemical Sensors
Mécanisme D'action
Target of Action
It is known that similar compounds, such as triazole derivatives, have a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules .
Mode of Action
It is known that similar compounds, such as triazole derivatives, interact with their targets through hydrogen bonding . This interaction can lead to changes in the target molecule’s function, potentially leading to various biological effects .
Biochemical Pathways
Similar compounds, such as triazole derivatives, are known to affect various biochemical pathways due to their ability to bind with target molecules . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .
Pharmacokinetics
The molecular weight of the compound is 1802005 , which could potentially influence its bioavailability
Result of Action
Similar compounds, such as triazole derivatives, are known to produce a variety of biological effects due to their interaction with target molecules .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-13-8-15-16(10-20(2,3)11-17(15)22)21(13)12-14-6-7-18(23-4)19(9-14)24-5/h6-9H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOCYJQHRNFMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CC3=CC(=C(C=C3)OC)OC)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2443339.png)
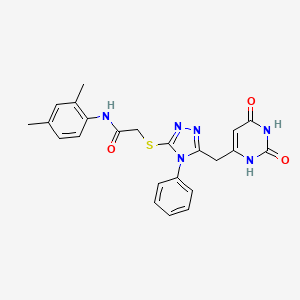
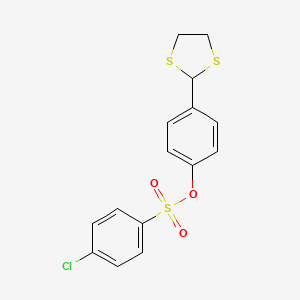
![methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2443342.png)
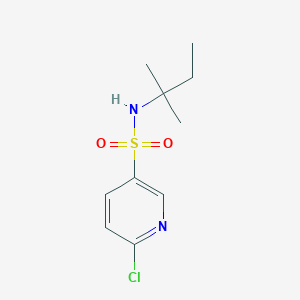

![1-benzyl-4-hydroxy-N~5~-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2443346.png)
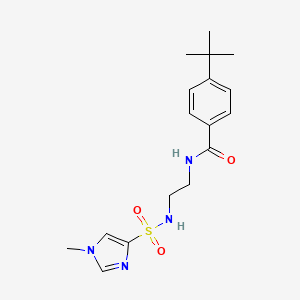


![ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B2443357.png)
![1-(benzo[d]oxazol-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2443358.png)
